One of the major uses of ethyl isonicotinate is as a valuable organic building block []. Its chemical structure, containing a pyridine ring and an ester group, makes it a versatile starting material for the synthesis of various pharmaceutically active compounds []. Researchers can modify different parts of the molecule to create new compounds with diverse biological properties. Some examples of drug classes synthesized using ethyl isonicotinate include:
Aside from its use in pharmaceutical research, ethyl isonicotinate has also been explored for its potential as an insecticide []. Studies have shown that it can attract and trap thrips, a group of small insects that can damage various crops []. While further research is needed to determine its efficacy and safety in agricultural settings, this property of ethyl isonicotinate holds promise for developing novel pest control methods.
Ethyl isonicotinate is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It is a derivative of isonicotinic acid and features an ethyl ester functional group. The compound is characterized by its aromatic pyridine ring, which contributes to its unique chemical properties. Ethyl isonicotinate appears as a colorless to pale yellow liquid and is soluble in various organic solvents, making it a versatile intermediate in organic synthesis .
Ethyl isonicotinate can pose some safety hazards:
Ethyl isonicotinate exhibits notable biological activities, particularly in pharmacology. It has been investigated for its potential as an anti-inflammatory agent and has shown promise in treating various conditions due to its ability to modulate biological pathways. The compound's structure allows it to interact with biological targets effectively, although specific mechanisms and targets are still under investigation .
The synthesis of ethyl isonicotinate can be achieved through several methods:
Ethyl isonicotinate serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its applications include:
Research into the interactions of ethyl isonicotinate with other chemical entities has revealed insights into its reactivity and biological potential. Studies have focused on:
Ethyl isonicotinate shares structural similarities with several other compounds, notably those containing pyridine rings or ester functionalities. Here are some comparable compounds:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Ethyl 3-amino-4-pyridinecarboxylate | C₈H₉N₃O₂ | 0.90 |
Methyl isonicotinate | C₇H₈N₂O₂ | 0.92 |
Isonicotinic acid | C₆H₆N₂O₂ | 0.85 |
4-Acetylpyridine | C₇H₉NO | 0.88 |
Uniqueness: Ethyl isonicotinate stands out due to its specific ethyl ester configuration, which influences both its solubility and reactivity compared to similar compounds. Its unique combination of properties makes it particularly useful as an intermediate in pharmaceutical synthesis while also providing distinct biological activities not found in all related compounds .
The synthesis of ethyl isonicotinate traces back to 1912, when Hans Meyer and Josef Mally reacted ethyl isonicotinate with hydrazine hydrate to produce isoniazid, a landmark antituberculosis drug. This reaction laid the foundation for its pharmaceutical applications, though its potential remained unexplored until the mid-20th century. Early methods utilized simple esterification of isonicotinic acid with ethanol under acidic conditions, achieving moderate yields.
By the 1950s, ethyl isonicotinate gained prominence as an intermediate in isoniazid production. Modern synthetic routes, such as microwave-assisted Claisen condensation, now achieve yields exceeding 97% using toluene as a solvent and activated carbon catalysts. For example, a 2017 patent detailed a scalable method involving oxalyl chloride and ethanol, yielding ethyl isonicotinate hydrochloride with 95.2% purity.
Advancements in spectroscopy and crystallography have resolved its structural properties. Single-crystal X-ray diffraction confirmed its monoclinic lattice, while IR and NMR spectra identified key functional groups, such as the ester carbonyl at 1,720 cm⁻¹. PubChem data (CID 15291) further catalog its physicochemical properties, including a boiling point of 245°C and solubility in organic solvents.
The Fischer–Speier esterification remains a cornerstone for synthesizing ethyl isonicotinate. This method involves refluxing isonicotinic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid [4]. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid is activated by protonation, enabling ethanol to attack the electrophilic carbonyl carbon. A key challenge lies in overcoming the equilibrium limitation, often addressed by using excess alcohol or removing water via Dean–Stark distillation [4].
Traditional protocols report yields of 70–85% under optimized conditions. For instance, a study using p-toluenesulfonic acid in toluene achieved a 97.2% yield by employing activated carbon as a co-catalyst, which enhanced reactant interaction and reduced side reactions [1]. The activated carbon was pretreated with p-toluenesulfonic acid to improve its catalytic activity, demonstrating how classical methods can be refined through material science innovations [1].
Table 1: Comparison of Classical vs. Microwave-Assisted Synthesis
Parameter | Classical Fischer Esterification | Microwave-Assisted Synthesis |
---|---|---|
Reaction Time | 6–12 hours | 10 minutes |
Temperature | 80–110 °C | 130 °C |
Catalyst | H$$2$$SO$$4$$, p-TSA | Activated carbon |
Yield | 70–85% | 97.2% |
Energy Efficiency | Moderate | High |
Microwave irradiation has revolutionized esterification by enabling rapid, energy-efficient reactions. A notable protocol involves irradiating a mixture of isonicotinic acid, ethanol, and activated carbon in toluene at 130 °C for 10 minutes, achieving a 97.2% yield [1]. The microwave’s dielectric heating mechanism ensures uniform temperature distribution, reducing thermal degradation risks. The activated carbon, functionalized with p-toluenesulfonic acid, acts as a heterogeneous catalyst, facilitating easy separation and reuse [1].
This method’s success hinges on optimizing power (200 W) and solvent choice. Toluene, with its high boiling point and microwave transparency, prevents solvent evaporation while maintaining reaction homogeneity. Post-reaction neutralization with sodium carbonate and chloroform extraction ensures high-purity product isolation [1].
Recent efforts prioritize sustainability by minimizing waste and hazardous reagents. The microwave-assisted approach exemplifies green principles by slashing reaction times (10 minutes vs. hours) and energy consumption [1]. Additionally, using activated carbon—a recyclable, non-toxic catalyst—replaces corrosive acids, aligning with the principles of atom economy and safer catalysis.
Alternative green solvents like cyclopentyl methyl ether (CPME) have been explored, though toluene remains prevalent due to its inertness and compatibility with microwave conditions [1]. Future directions may incorporate biocatalysts or solvent-free systems to further reduce environmental impact.
Innovative catalytic systems are broadening synthetic possibilities. Electrochemical reduction of ethyl isonicotinate to 4-pyridinemethanol in an undivided flow reactor represents a breakthrough, achieving 71% yield under optimized conditions [5]. Using a Ti/IrO$$_2$$ anode prevents product oxidation, eliminating the need for membrane separation [5]. Cyclic voltammetry confirmed the system’s stability, with consistent performance over multiple cycles [5].
Another advancement involves synthesizing active esters like pentafluorophenyl isonicotinate via in situ acid chloride formation. Treating isonicotinic acid with thionyl chloride generates the acid chloride, which reacts with pentafluorophenol in tetrahydrofuran (THF) to yield the active ester in 97% yield [2]. These derivatives serve as versatile acylating agents, enabling efficient peptide coupling and polymer functionalization [2].
Table 2: Novel Catalytic Systems for Ethyl Isonicotinate Derivatives
Catalyst/Reagent | Product | Yield | Application |
---|---|---|---|
Ti/IrO$$_2$$ electrode | 4-Pyridinemethanol | 71% | Pharmaceutical intermediates |
SOCl$$_2$$/pentafluorophenol | Pentafluorophenyl isonicotinate | 97% | Acylation reactions |
DCC/N-hydroxysuccinimide | N-Hydroxysuccinimidyl ester | 84% | Bioconjugation |
Ethyl isonicotinate exhibits a well-defined molecular architecture characterized by its pyridine ring system coupled with an ethyl ester functionality [1] [2]. The compound possesses a molecular formula of C₈H₉NO₂ with a molecular weight of 151.16 g/mol [1] [2]. Systematic academic investigations have revealed crucial structural parameters that define its three-dimensional geometry.
The most significant architectural feature identified through crystallographic studies is the C-O-C-C torsion angle between the isonicotinate moiety and the ethyl group, which measures 180.0 (2)° [3] [4]. This anti-conformation represents the energetically favored arrangement and has been consistently observed across multiple structural investigations [3] [4] [5]. The planarity of this configuration contributes significantly to the molecule's overall stability and influences its crystal packing behavior.
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₉NO₂ | Multiple sources |
Molecular Weight | 151.16 g/mol | ChemSpider/PubChem |
C-O-C-C Torsion Angle | 180.0 (2)° | Crystal structure studies |
Physical State | Colorless to light yellow liquid | Commercial suppliers |
Boiling Point | 220°C (760 mmHg) / 92°C (8 mmHg) | Sigma-Aldrich/TCI |
Density | 1.009-1.110 g/cm³ | Wako/TCI |
Refractive Index | 1.497-1.503 | Wako/TCI |
Density functional theory calculations have provided detailed insights into the optimized molecular geometry of ethyl isonicotinate [5] [6]. Studies employing the B3LYP/6-311+G(d,p) level of theory have demonstrated excellent correlation between theoretical predictions and experimental crystallographic data [5]. The small deviations observed between computational and experimental parameters are attributed to differences between gas-phase theoretical calculations and solid-state experimental conditions [5].
The DFT optimization reveals that the pyridine ring maintains excellent planarity, with the ethyl ester group adopting the anti-conformation relative to the aromatic system [5]. This geometric arrangement minimizes steric hindrance and optimizes electronic conjugation between the pyridine nitrogen and the carbonyl functionality [5]. The theoretical bond lengths and angles show remarkable agreement with experimental values, validating the computational approach for structural predictions [5].
Frontier molecular orbital analysis has revealed important electronic properties of ethyl isonicotinate [5]. The highest occupied molecular orbital (HOMO) energy is calculated at -6.2700 eV, while the lowest unoccupied molecular orbital (LUMO) energy is -2.1769 eV [5]. The resulting energy gap (ΔE) of 4.0931 eV indicates moderate electronic stability and provides insights into the compound's chemical reactivity [5].
Molecular electrostatic potential (MEP) surface analysis has identified nucleophilic and electrophilic reactive sites within the molecule [5]. The pale red regions covering the oxygen and nitrogen atoms of the isonicotinate fragment represent nucleophilic sites, while the pale-blue regions over potential amino substituents indicate electrophilic attack sites [5]. This electronic distribution pattern influences the compound's intermolecular interactions and crystal packing behavior.
Comprehensive crystallographic investigations have established the fundamental parameters of ethyl isonicotinate-containing crystal structures [7] [8]. The most extensively studied system is the manganese complex [Mn(ethyl isonicotinate)₂(N₃)₂], which crystallizes in the monoclinic space group P2₁/a [7]. This complex provides valuable insights into the coordination behavior and packing arrangements of ethyl isonicotinate ligands.
Crystallographic Parameter | Value | Complex/Study |
---|---|---|
Unit Cell a | 15.176(5) Å | Mn(ethyl isonicotinate)₂(N₃)₂ |
Unit Cell b | 9.060(3) Å | Mn(ethyl isonicotinate)₂(N₃)₂ |
Unit Cell c | 15.760(6) Å | Mn(ethyl isonicotinate)₂(N₃)₂ |
β angle | 111.62(3)° | Mn(ethyl isonicotinate)₂(N₃)₂ |
Z | 4 | Various studies |
Final R-factor | 0.0987-0.1056 | Various studies |
Temperature | 173-293 K | Various studies |
The crystallographic analysis reveals that ethyl isonicotinate acts as a monodentate ligand through its pyridine nitrogen atom [7] [9]. In the manganese complex, the metal center adopts a hexacoordinate environment with two ethyl isonicotinate ligands occupying axial positions [7]. This coordination pattern creates two-dimensional alternating ferromagnetic-antiferromagnetic systems through end-to-end azido bridges [7].
The structural arrangement demonstrates that ethyl isonicotinate ligands maintain their anti-conformation even in the coordination environment [7]. The C-O-C-C torsion angle remains essentially unchanged from the free ligand, indicating minimal structural perturbation upon coordination [7]. This conformational stability is crucial for maintaining consistent intermolecular interactions within the crystal lattice.
Studies comparing ethyl isonicotinate with related compounds have revealed important structural trends [10] [11]. The isonicotinate derivatives generally exhibit similar C-O-C-C torsion angles ranging from 176.82° to 180.0°, confirming the preference for anti-conformation across this family of compounds [4]. These comparative investigations demonstrate that the ethyl ester substituent has minimal influence on the overall molecular geometry compared to other alkyl ester derivatives.
The crystallographic data consistently show that ethyl isonicotinate maintains its structural integrity across different chemical environments, from pure compound crystals to complex coordination frameworks [11] [7]. This structural consistency makes it an excellent model compound for understanding the crystallographic behavior of pyridine carboxylate esters.
Detailed investigations of intermolecular interactions have identified multiple hydrogen bonding patterns in ethyl isonicotinate-containing structures [3] [12] [13]. The primary stabilizing interactions are N-H⋯O hydrogen bonds with distances ranging from 2.138 to 2.154 Å [3]. These interactions form the backbone of the crystal packing architecture and provide the primary cohesive forces within the solid state.
Interaction Type | Distance/Energy | Description | Crystal Packing Role |
---|---|---|---|
N-H⋯O hydrogen bonds | 2.138-2.154 Å | Primary stabilizing interactions | Major stabilization |
C-H⋯O hydrogen bonds | 2.37-2.582 Å | Secondary hydrogen bonding | Additional stabilization |
N-H⋯N hydrogen bonds | 2.30-3.096 Å | Chain formation interactions | Chain/network formation |
C-H⋯π interactions | 2.77 Å (C-H to π) | Aromatic system interactions | Aromatic stacking |
π-π stacking | 3.689-3.783 Å | Centroid-centroid distances | Planar arrangement |
Secondary hydrogen bonding interactions involve C-H⋯O contacts with distances of 2.37-2.582 Å [14] [3]. These weaker interactions provide additional stabilization to the crystal structure and contribute to the overall three-dimensional network formation [14] [3]. The systematic occurrence of these secondary interactions across different structural environments demonstrates their importance in determining crystal packing patterns.
Beyond conventional hydrogen bonding, ethyl isonicotinate structures exhibit significant weak intermolecular interactions that influence crystal stability [12] [13] [15]. C-H⋯π interactions have been identified with C-H to π distances of approximately 2.77 Å [12]. These interactions involve the aromatic pyridine ring system and contribute to the stacking arrangements observed in the crystal structures [12].
π-π stacking interactions between aromatic systems occur with centroid-centroid distances ranging from 3.689 to 3.783 Å [12] [13] [15]. These interactions are particularly important in structures containing multiple aromatic moieties and contribute to the overall stability of the crystal packing [12] [13]. The consistent occurrence of these weak interactions across different structural environments highlights their systematic importance in crystal engineering applications.
Advanced Hirshfeld surface analysis has provided quantitative insights into the intermolecular contact patterns in ethyl isonicotinate derivatives [3] [16]. For brominated derivatives, the most significant contributions to the Hirshfeld surface arise from H⋯H contacts (33.2%), followed by Br⋯H/H⋯Br interactions (20.9%) [3] [16]. Oxygen-hydrogen contacts contribute 11.2%, while carbon-hydrogen and nitrogen-hydrogen contacts each contribute approximately 11.1% and 10.0% respectively [3] [16].
Contact Type | Percentage Contribution | Study |
---|---|---|
H⋯H | 33.2% | Brominated derivative |
Br⋯H/H⋯Br | 20.9% | Brominated derivative |
O⋯H/H⋯O | 11.2% | Brominated derivative |
C⋯H/H⋯C | 11.1% | Brominated derivative |
N⋯H/H⋯N | 10.0% | Brominated derivative |
Comprehensive energy framework calculations have quantified the intermolecular interaction energies in ethyl isonicotinate systems [3] [16]. The dispersion energy component (Edis = 140.3 kJ/mol) dominates the intermolecular interactions, followed by repulsion energy (Erep = 107.2 kJ/mol) [3] [16]. The electrostatic contribution (Eele = 59.2 kJ/mol) and polarization energy (Epol = 15.5 kJ/mol) provide additional stabilization [3] [16].
The total interaction energy (E_tot = 128.8 kJ/mol) represents the net stabilization achieved through intermolecular interactions [3] [16]. This energy framework analysis demonstrates that dispersion forces play the dominant role in crystal packing, consistent with the prevalence of weak van der Waals interactions observed in the structural investigations [3] [16].
Energy Component | Value (kJ/mol) | Method |
---|---|---|
Electrostatic Energy | 59.2 | B3LYP/6-31G(d,p) |
Polarization Energy | 15.5 | B3LYP/6-31G(d,p) |
Dispersion Energy | 140.3 | B3LYP/6-31G(d,p) |
Repulsion Energy | 107.2 | B3LYP/6-31G(d,p) |
Total Interaction Energy | 128.8 | B3LYP/6-31G(d,p) |
Studies investigating solvent-solute interactions have revealed important insights into the nucleation and crystallization behavior of ethyl isonicotinate [17]. The interaction energies with different solvents vary significantly, with polar protic solvents showing stronger binding energies than nonpolar solvents [17]. These solvent-mediated interactions influence the crystallization pathways and can lead to different polymorphic forms or solvate structures [17].
Irritant